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Compound of Interest

Compound Name: 2-(Methylamino)ethanol

Cat. No.: B044016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Methylamino)ethanol (also known as N-methylethanolamine), a compound of interest in

various chemical and pharmaceutical applications. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for these analyses.

Spectroscopic Data Summary
The spectroscopic data for 2-(Methylamino)ethanol is summarized below, providing key

values for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-(Methylamino)ethanol in chloroform-d

(CDCl₃) typically exhibits four distinct signals corresponding to the different proton

environments in the molecule.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.65 Triplet 2H
-CH₂- (adjacent to

OH)

~3.24 Singlet 2H
OH, NH

(exchangeable)

~2.70 Triplet 2H
-CH₂- (adjacent to

NH)

~2.44 Singlet 3H -CH₃

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon

framework of the molecule. Carbons attached to heteroatoms (oxygen and nitrogen) are

deshielded and appear at higher chemical shifts.

Chemical Shift (ppm) Assignment

50 - 80 -CH₂- (adjacent to OH)

10 - 65 -CH₂- (adjacent to NH)

10 - 65 -CH₃

Note: Specific, experimentally verified chemical shifts for ¹³C NMR of 2-(Methylamino)ethanol
were not available in publicly accessible databases at the time of this report. The ranges

provided are based on typical chemical shifts for carbons in similar chemical environments.

Infrared (IR) Spectroscopy
The IR spectrum of 2-(Methylamino)ethanol displays characteristic absorption bands

corresponding to its functional groups.
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3500 - 3200 Strong, Broad O-H (Alcohol) Stretching (H-bonded)

3350 - 3310 Medium
N-H (Secondary

Amine)
Stretching

2950 - 2850 Medium to Strong C-H (Alkyl) Stretching

1250 - 1020 Medium C-N (Aliphatic Amine) Stretching

1260 - 1050 Medium to Strong C-O (Alcohol) Stretching

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2-(Methylamino)ethanol results in fragmentation of

the molecule, providing a characteristic fingerprint.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

75 ~8 [M]⁺ (Molecular Ion)

74 ~1 [M-H]⁺

56 ~5 [M-H₂O-H]⁺

45 ~4 [M-CH₂NH]⁺

44 100 [CH₂=NHCH₃]⁺ (Base Peak)

43 ~5 [C₃H₇]⁺

42 ~7 [C₂H₄N]⁺

31 ~2 [CH₂OH]⁺

30 ~8 [CH₂NH₂]⁺

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:

Approximately 5-20 mg of 2-(Methylamino)ethanol is accurately weighed and dissolved in

about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: The spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).

A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. Chemical

shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR: The spectrum is acquired on the same instrument, typically with proton decoupling

to simplify the spectrum to single lines for each carbon. A larger number of scans is usually

required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are

referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

A drop of neat (undiluted) 2-(Methylamino)ethanol is placed between two polished salt

plates (e.g., NaCl or KBr).

The plates are carefully pressed together to form a thin liquid film.

Data Acquisition:

The prepared salt plates are placed in the sample holder of an FTIR spectrometer.

A background spectrum of the clean, empty salt plates is first recorded.
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The sample spectrum is then recorded, and the background is automatically subtracted by

the instrument's software. The spectrum is typically scanned over the range of 4000 to 400

cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A small amount of 2-(Methylamino)ethanol is introduced into the mass spectrometer,

typically via direct injection or through a gas chromatograph (GC-MS).

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) in a process known as electron ionization (EI).

Data Acquisition:

The resulting positively charged fragments are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector measures the abundance of each fragment, generating a mass spectrum.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic methods and the

structural information they provide for 2-(Methylamino)ethanol.
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Caption: Workflow of Spectroscopic Analysis for 2-(Methylamino)ethanol.
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Click to download full resolution via product page

Caption: NMR Signal Correlation to the Structure of 2-(Methylamino)ethanol.
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Caption: Correlation of Functional Groups to IR Absorption Peaks.
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Caption: Proposed Mass Spectrometry Fragmentation of 2-(Methylamino)ethanol.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(Methylamino)ethanol: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044016#2-methylamino-ethanol-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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